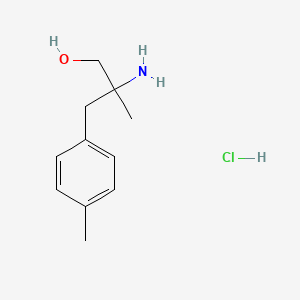
2-Amino-2-methyl-3-(4-methylphenyl)propan-1-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-methyl-3-(4-methylphenyl)propan-1-ol hydrochloride is an organic compound that belongs to the class of amino alcohols. It is characterized by the presence of both an amino group and a hydroxyl group attached to a carbon chain. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-methyl-3-(4-methylphenyl)propan-1-ol hydrochloride typically involves the reaction of 4-methylbenzaldehyde with nitroethane to form 4-methylphenyl-2-nitropropene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield 2-Amino-2-methyl-3-(4-methylphenyl)propan-1-ol. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods. One such method includes the catalytic hydrogenation of the nitro compound using palladium on carbon (Pd/C) as a catalyst under high pressure and temperature conditions. The resulting amine is then treated with hydrochloric acid to obtain the hydrochloride salt.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-methyl-3-(4-methylphenyl)propan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The nitro group in the precursor can be reduced to an amino group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of primary amines
Substitution: Formation of substituted amines or other functionalized derivatives
Applications De Recherche Scientifique
2-Amino-2-methyl-3-(4-methylphenyl)propan-1-ol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme interactions and protein modifications.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various products.
Mécanisme D'action
The mechanism of action of 2-Amino-2-methyl-3-(4-methylphenyl)propan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds and ionic interactions with active sites of enzymes, potentially inhibiting or modifying their activity. The hydroxyl group can also participate in hydrogen bonding, further stabilizing the interaction with the target molecule.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-2-methyl-1-propanol: Another amino alcohol with similar structural features but lacking the aromatic ring.
2-Amino-2-methyl-3-phenylpropan-1-ol: Similar structure but without the methyl group on the aromatic ring.
4-Methylphenyl-2-nitropropene: A precursor in the synthesis of the target compound.
Uniqueness
2-Amino-2-methyl-3-(4-methylphenyl)propan-1-ol hydrochloride is unique due to the presence of both an amino group and a hydroxyl group attached to a carbon chain with an aromatic ring. This combination of functional groups and structural features imparts distinct chemical reactivity and biological activity, making it valuable in various applications.
Propriétés
Formule moléculaire |
C11H18ClNO |
|---|---|
Poids moléculaire |
215.72 g/mol |
Nom IUPAC |
2-amino-2-methyl-3-(4-methylphenyl)propan-1-ol;hydrochloride |
InChI |
InChI=1S/C11H17NO.ClH/c1-9-3-5-10(6-4-9)7-11(2,12)8-13;/h3-6,13H,7-8,12H2,1-2H3;1H |
Clé InChI |
QGJDVXZFFGYRGF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)CC(C)(CO)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


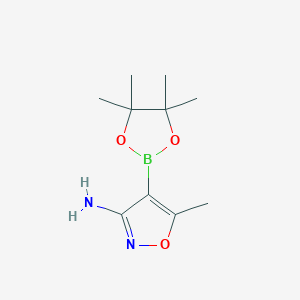
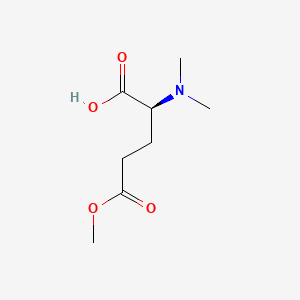

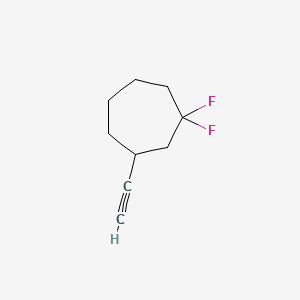


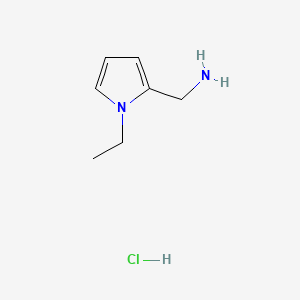
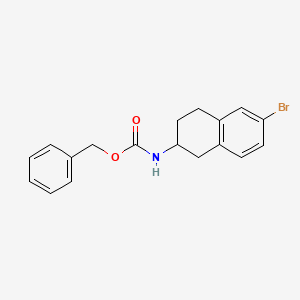
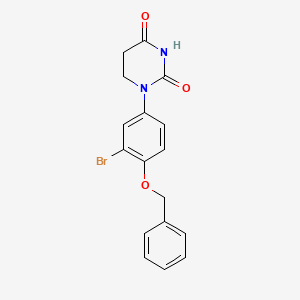
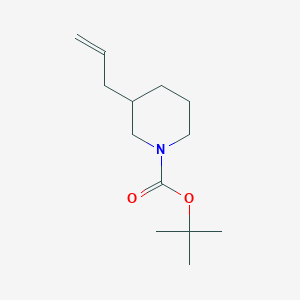
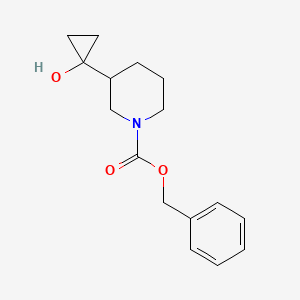
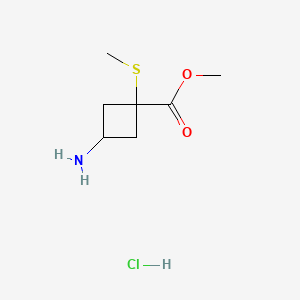
![Ethyl 3-cyclopentyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13490157.png)
![3-[(4-fluorophenyl)methyl]cyclobutan-1-amine hydrochloride, Mixture of diastereomers](/img/structure/B13490170.png)
